REACTION_CXSMILES
|
Cl.[C:2](Cl)(=O)[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.CC[N:13]([CH:17]([CH3:19])C)[CH:14]([CH3:16])C.CO[C:22]1[CH:27]=CC=[C:24]([NH2:28])[CH:23]=1.[CH2:29](Cl)Cl>>[N:13]1[CH:14]=[CH:16][CH:29]=[CH:19][C:17]=1[C:4]1[C:3]([C:2]2[CH:27]=[CH:22][CH:23]=[CH:24][N:28]=2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1|
|
Name
|
Nicotinoyl chloride hydrochloride
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 1N HCl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |